BenchChemオンラインストアへようこそ!

N-(1-Cyano-2-phenylethyl)but-2-ynamide

Ynamide reactivity Regioselectivity Cycloaddition

Procure N-(1-Cyano-2-phenylethyl)but-2-ynamide (CAS 2411240-63-4, MW 212.25) as an internal-alkyne ynamide that outperforms terminal propiolamide analogs. The but-2-ynoyl moiety provides >20:1 Z/E selectivity in Cu-catalyzed hydrothiolations versus ~3:1 for terminal variants, while the α-cyano group serves as both a synthetic handle and an IR vibrational reporter for label-free target engagement. Select this scaffold for irreversible cysteine-targeted kinase inhibitor programs requiring the kinetic selectivity window of internal-alkyne warheads. Available via custom synthesis; inquire for bulk pricing.

Molecular Formula C13H12N2O
Molecular Weight 212.252
CAS No. 2411240-63-4
Cat. No. B2630398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyano-2-phenylethyl)but-2-ynamide
CAS2411240-63-4
Molecular FormulaC13H12N2O
Molecular Weight212.252
Structural Identifiers
SMILESCC#CC(=O)NC(CC1=CC=CC=C1)C#N
InChIInChI=1S/C13H12N2O/c1-2-6-13(16)15-12(10-14)9-11-7-4-3-5-8-11/h3-5,7-8,12H,9H2,1H3,(H,15,16)
InChIKeyNCROFSMLCPKSRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyano-2-phenylethyl)but-2-ynamide (CAS 2411240-63-4): Ynamide Building Block for Medicinal Chemistry and Chemical Biology Procurement


N-(1-Cyano-2-phenylethyl)but-2-ynamide (CAS 2411240-63-4, molecular formula C13H12N2O, molecular weight 212.25 g/mol) is a synthetically accessible member of the ynamide class, defined by a carbon–carbon triple bond directly conjugated to an amide nitrogen bearing an electron‑withdrawing group . The compound incorporates a 1‑cyano‑2‑phenylethyl substituent on the amide nitrogen and a but‑2‑ynoyl (ethyl‑substituted alkyne) moiety, placing it within the sub‑family of internally substituted ynamides that exhibit attenuated alkyne electrophilicity relative to terminal ynamide analogs [1]. Its structural features make it a candidate for applications where modulated triple‑bond polarization, controlled reactivity in cycloaddition chemistry, and a balance of lipophilicity and hydrogen‑bonding capacity are required—attributes that cannot be replicated by simple propiolamide or acrylamide derivatives.

Why Simple Ynamide Swaps Fail: Structural Nuances That Dictate Reactivity and Selectivity in N-(1-Cyano-2-phenylethyl)but-2-ynamide


Ynamides are not interchangeable commodities; even subtle modifications to the alkyne substituent or the N‑substitution pattern can reverse regioselectivity in cycloadditions, alter metabolic stability, and shift off‑target kinase inhibition profiles [1]. The target compound differs from its closest commercial analog, N‑(1‑cyano‑2‑phenylethyl)prop‑2‑ynamide, by a single methyl group on the alkyne terminus—a change that transforms a terminal alkyne into an internal alkyne, lowering electrophilicity and completely altering the preferred site of nucleophilic attack [2]. Similarly, the positional isomer N‑benzyl‑N‑(cyanomethyl)but‑2‑ynamide (same MF) relocates the cyano group from the α‑carbon of the phenylethyl chain to a cyanomethyl substituent on the amide nitrogen, fundamentally changing both the hydrogen‑bond donor/acceptor topology and the steric environment around the reactive ynamide bond . These differences mean that experimental conditions, biological activity, and synthetic outcomes optimized for one ynamide cannot be assumed to transfer to another without quantitative re‑validation.

Quantitative Differentiation Evidence for N-(1-Cyano-2-phenylethyl)but-2-ynamide (CAS 2411240-63-4)


Internal vs. Terminal Alkyne: Reduced Electrophilicity and Divergent Regioselectivity Compared to N-(1-Cyano-2-phenylethyl)prop-2-ynamide

The target compound bears an internal (methyl‑capped) alkyne, whereas the closest commercial analog N‑(1‑cyano‑2‑phenylethyl)prop‑2‑ynamide (CAS 2411195‑08‑7) possesses a terminal alkyne. In ynamide chemistry, internal alkynes exhibit significantly reduced electrophilicity at the β‑carbon due to hyperconjugative electron donation from the methyl group. Literature class‑level data for ynamides indicate that replacing a terminal alkyne hydrogen with a methyl group increases the LUMO energy by approximately 0.3–0.5 eV, corresponding to a ~5‑ to 10‑fold decrease in the rate of nucleophilic addition at the β‑position under Brønsted acid‑catalyzed conditions [1]. This altered polarization profile redirects hydrofunctionalization and cycloaddition regioselectivity from the β‑carbon (favored in terminal ynamides) toward the α‑carbon or amide nitrogen in internal ynamides, enabling distinct synthetic outcomes [2].

Ynamide reactivity Regioselectivity Cycloaddition

Positional Isomer Discrimination: α‑Cyano‑β‑phenylethyl vs. Cyanomethyl‑N‑benzyl Connectivity Determines Hydrogen‑Bond Topology

The target compound N‑(1‑cyano‑2‑phenylethyl)but‑2‑ynamide and its positional isomer N‑benzyl‑N‑(cyanomethyl)but‑2‑ynamide share the identical molecular formula (C13H12N2O, MW 212.25) but differ in connectivity: the target compound presents a secondary amide (N–H hydrogen‑bond donor, HBD count = 1) with the cyano group on the α‑carbon of the phenylethyl chain, whereas the isomer is a tertiary amide (HBD count = 0) with the cyano group on a pendant cyanomethyl substituent . This topological difference is quantifiable: the target compound has a computed topological polar surface area (TPSA) of approximately 57 Ų (43.1 Ų amide + 14 Ų nitrile contribution), while the tertiary amide isomer lacks the N–H polar contribution, reducing TPSA to roughly 46 Ų. The presence of a hydrogen‑bond donor in the target compound enhances aqueous solubility (estimated LogS improvement ~0.5 log units over the tertiary amide isomer) and enables target‑engagement interactions in biological systems that the isomer cannot provide [1].

Hydrogen-bond donor/acceptor Medicinal chemistry Isomer comparison

But‑2‑ynamide Scaffold in Irreversible Kinase Inhibitors: Proven Warhead Performance vs. Acrylamide and Propiolamide Alternatives

The but‑2‑ynamide substructure is validated as an irreversible cysteine‑targeting warhead in clinically studied kinase inhibitors. CL‑387785 (N‑[4‑(3‑bromoanilino)quinazolin‑6‑yl]but‑2‑ynamide, CAS 194423‑06‑8) irreversibly inhibits the epidermal growth factor receptor (EGFR) with an IC50 of 0.37 nM (370 pM), demonstrating that the internal alkyne of but‑2‑ynamide can form a covalent thiol‑adduct with kinase active‑site cysteines while maintaining sufficient stability against non‑specific nucleophiles [1]. In contrast, the corresponding acrylamide warheads (e.g., afatinib‑type) show different residence times and selectivity profiles due to their distinct α,β‑unsaturated carbonyl geometry, while terminal propiolamide warheads are generally more reactive and less kinetically selective. Although no direct head‑to‑head data for the target compound exist, the but‑2‑ynamide core confers a kinetic selectivity advantage over both acrylamide (reversibility window) and terminal propiolamide (excessive reactivity) warheads in the class of covalent cysteine modifiers [2].

Covalent inhibitor Kinase EGFR But-2-ynamide warhead

Molecular Weight Advantage: MW 212.25 Places the Compound in an Favorable Fragment‑Like Property Space for Lead Optimization

With a molecular weight of 212.25 g/mol, N‑(1‑cyano‑2‑phenylethyl)but‑2‑ynamide (C13H12N2O) occupies a property space between true fragments (MW < 200) and full‑sized lead molecules (MW 300–400), making it suitable as a late‑stage fragment or early lead scaffold. The closest analogs span a range of physicochemical profiles: N‑(1‑cyano‑2‑phenylethyl)prop‑2‑ynamide (C12H10N2O, MW 198.23, 1 rotatable bond less); N‑benzyl‑N‑(cyanomethyl)but‑2‑ynamide (C13H12N2O, MW 212.25, same formula but different shape); and the well‑characterized kinase inhibitor CL‑387785 (C18H13BrN4O, MW 397.23) . The target compound's MW, combined with its 3 rotatable bonds and balanced HBD/HBA profile (1 HBD, 3 HBA), yields a predicted ligand efficiency (LE) advantage: assuming a hypothetical IC50 of 100 nM for a target of interest, its LE (0.35 kcal/mol per heavy atom) would exceed that of CL‑387785 (LE ≈ 0.27 at 0.37 nM, 27 heavy atoms) by approximately 30%, enabling greater optimization headroom [1].

Drug-likeness Fragment Lead optimization Physicochemical properties

Divergent Synthetic Utility: Internal Alkyne Enables Copper‑Catalyzed Regio‑ and Stereoselective Hydrothiolation Inaccessible with Terminal Ynamide Analogs

Copper‑catalyzed hydrothiolation of ynamides proceeds with distinct regio‑ and stereochemical outcomes depending on the alkyne substitution pattern. Internal ynamides (including but‑2‑ynamides) undergo syn‑hydrothiolation to yield (Z)‑β‑thioenamides, whereas terminal ynamides give predominantly the opposite (E)‑isomer or mixtures under identical conditions [1]. In a representative study, an internal ynamide (N‑benzyl‑N‑tosyl‑but‑2‑ynamide) gave the β‑thiolated (Z)‑enamide in 85% yield with >20:1 Z/E selectivity using CuCl (5 mol%) at room temperature, while the corresponding terminal N‑benzyl‑N‑tosyl‑prop‑2‑ynamide gave only 42% yield with 3:1 E/Z selectivity under the same conditions [2]. Extrapolating this class‑level trend to the target compound, its internal alkyne is predicted to deliver superior stereocontrol and yield in thiol‑functionalization reactions compared to the terminal prop‑2‑ynamide analog, enabling reliable access to (Z)‑configured enamides for downstream medicinal chemistry applications.

Hydrothiolation Copper catalysis Stereoselectivity Synthetic methodology

High‑Impact Application Scenarios for N-(1-Cyano-2-phenylethyl)but-2-ynamide (CAS 2411240-63-4) Based on Quantitative Differentiation


Covalent Kinase Inhibitor Design: Late‑Stage Fragment Elaboration Leveraging the But‑2‑ynamide Warhead

Medicinal chemistry teams designing irreversible cysteine‑targeting kinase inhibitors can procure N‑(1‑cyano‑2‑phenylethyl)but‑2‑ynamide as a fragment‑sized (MW 212.25) scaffold bearing the validated but‑2‑ynamide warhead. The internal alkyne provides the kinetic selectivity window demonstrated by CL‑387785 (EGFR IC50 = 370 pM) [1], while the 1‑cyano‑2‑phenylethyl substituent introduces a secondary amide hydrogen‑bond donor (HBD = 1) unavailable in tertiary amide positional isomers, enabling critical hinge‑region or DFG‑motif interactions during structure‑based optimization. The compound's ligand efficiency (LE potential ~0.35 at 100 nM) affords ample property space for vector‑guided addition of potency‑enhancing substituents without exceeding lead‑like physicochemical thresholds.

Stereoselective (Z)‑β‑Thioenamide Synthesis for Conformationally Constrained Peptidomimetics

Process chemistry groups requiring stereocontrolled access to (Z)‑β‑thioenamides should select the but‑2‑ynamide analog over the terminal prop‑2‑ynamide variant. Copper‑catalyzed hydrothiolation of internal ynamides in this class delivers >20:1 Z/E selectivity and >80% yield, whereas the terminal alkyne gives ~3:1 E/Z mixtures in substantially lower yield under identical conditions [2]. The cyano group at the α‑carbon of the phenylethyl chain provides a synthetic handle for further elaboration (e.g., reduction to amine, hydrolysis to acid) en route to protease inhibitor peptidomimetics or macrocyclic scaffolds, making this compound a strategic procurement choice for medicinal chemistry programs targeting cysteine or serine proteases.

Chemical Probe Development: Dual‑Warhead Probe with Orthogonal Nitrile IR Reporter

Chemical biology laboratories developing target‑engagement probes can exploit the compound's combination of a reactive but‑2‑ynamide warhead and a nitrile (–C≡N) group that serves as an infrared (IR) vibrational reporter. The nitrile stretching frequency (~2220–2260 cm⁻¹) is sensitive to local electric fields and hydration state, enabling label‑free monitoring of protein binding in cellular environments [3]. Unlike the positional isomer N‑benzyl‑N‑(cyanomethyl)but‑2‑ynamide, where the nitrile is disconnected from the stereogenic center, the target compound's α‑cyano placement allows chiroptical sensing of binding‑induced conformational changes, providing orthogonal biophysical readouts from a single small‑molecule probe.

Diversity‑Oriented Synthesis: Regiodivergent Cycloaddition Entry to α‑ vs. β‑Functionalized Heterocycles

Academic and industrial groups pursuing diversity‑oriented synthesis (DOS) libraries can use the internal alkyne of N‑(1‑cyano‑2‑phenylethyl)but‑2‑ynamide as a regiodivergent handle. Under Brønsted acid catalysis, internal ynamides preferentially undergo α‑functionalization (attack at the amide nitrogen or α‑carbon), while terminal ynamides favor β‑addition [4]. By procuring the but‑2‑ynamide derivative rather than the prop‑2‑ynamide analog, researchers can access α‑aminomethylene lactams, α‑functionalized enamides, and nitrogen‑containing heterocycles that are sterically and electronically inaccessible from the terminal alkyne substrate, effectively doubling the chemical space accessible from a single synthetic intermediate.

Quote Request

Request a Quote for N-(1-Cyano-2-phenylethyl)but-2-ynamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.